3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid
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Overview
Description
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Biochemical Analysis
Biochemical Properties
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, this compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of this compound, directing it to specific compartments within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 or CuCl. This method is highly efficient and provides good yields under moderate reaction conditions . Another method involves the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cycloaddition reactions using metal catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isoxazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .
Scientific Research Applications
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methylisoxazole-4-carboxylic acid methyl ester
- 5-Amino-3-methyl-isoxazole-4-carboxylic acid
Uniqueness
3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid stands out due to its unique isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7-6(8(10)11)5(3)12-9-7/h4H,1-3H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGXTLZIBFXYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424436 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-62-3 |
Source
|
Record name | 3-Isopropyl-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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